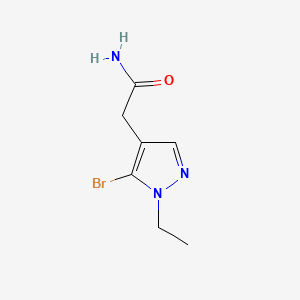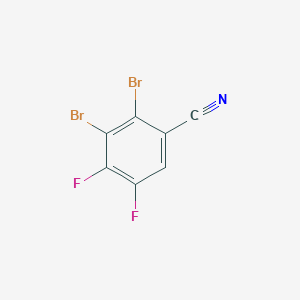
Methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure with a fluorine atom at the 7th position and an ethoxyvinyl group at the 4th position, making it a valuable molecule for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed cross-coupling reaction of alkenyllithium reagents with aryl halides. The reaction is carried out under mild conditions using a catalyst such as Pd2(dba)3/XPhos, which allows for the stereoselective preparation of substituted alkenes in high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxyvinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxaldehyde, while reduction could produce methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carbinol.
科学的研究の応用
Methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- Methyl 4-(1-ethoxyvinyl)-7-chloro-1H-indole-2-carboxylate
- Methyl 4-(1-ethoxyvinyl)-7-bromo-1H-indole-2-carboxylate
- Methyl 4-(1-ethoxyvinyl)-7-iodo-1H-indole-2-carboxylate
Uniqueness
Methyl 4-(1-ethoxyvinyl)-7-fluoro-1H-indole-2-carboxylate is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in biological systems.
特性
分子式 |
C14H14FNO3 |
|---|---|
分子量 |
263.26 g/mol |
IUPAC名 |
methyl 4-(1-ethoxyethenyl)-7-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H14FNO3/c1-4-19-8(2)9-5-6-11(15)13-10(9)7-12(16-13)14(17)18-3/h5-7,16H,2,4H2,1,3H3 |
InChIキー |
XFJULEWQFHURBH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C)C1=C2C=C(NC2=C(C=C1)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)

![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
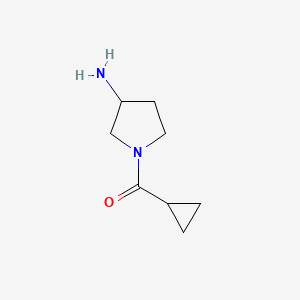
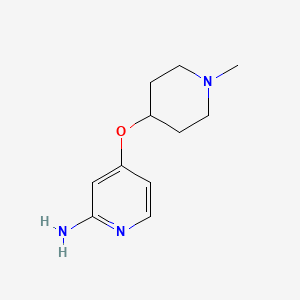
![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
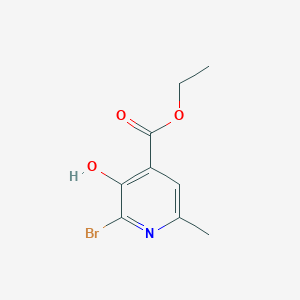
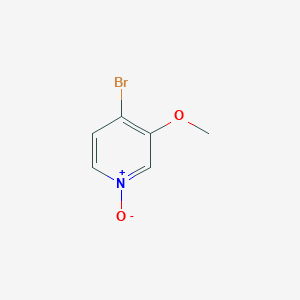

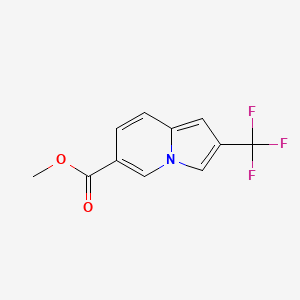
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)
